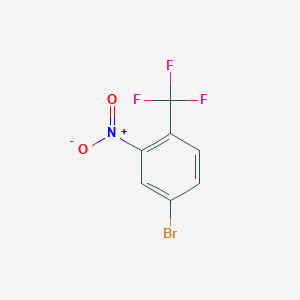
1-Boc-4-(hydroxymethyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-(hydroxymethyl)pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The term "Boc" refers to the tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines. The hydroxymethyl group attached to the pyrazole ring indicates the presence of a -CH2OH substituent, which can be a versatile functional group for further chemical modifications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which are closely related to the target compound, can be prepared from 2-alkyn-1-ones and subsequently undergo dehydration and iodination to yield 1-acyl-4-iodo-1H-pyrazoles . Another method involves a one-pot three-component synthesis of pyrazole derivatives using aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine/hydrazine hydrate catalyzed by an ionic liquid . Additionally, the direct synthesis of substituted pyrazoles can be achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods. For example, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by IR, NMR, and X-ray diffraction methods, and its molecular geometry has been investigated using density functional theory (DFT) calculations . Similarly, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been determined using single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For instance, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester can be synthesized and used in Suzuki couplings . Additionally, 1,5-disubstituted-1H-pyrazoles can be synthesized via Suzuki coupling of the corresponding trifluoromethane sulfonates with boronic acids . The synthesis of 1-hydroxypyrazole glycine derivatives involves the addition of organomagnesium or organolithium intermediates to diethyl N-Boc-iminomalonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized and characterized, and their structures were confirmed by X-ray crystal diffraction . The reaction of platinum(II) derivatives with 1-hydroxyalkyl-3,5-dimethylpyrazole ligands has been studied, showing the cleavage of the N(pz)C(sp3) bond . Furthermore, the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates have been explored, leading to a range of novel N-substituted pyrazole derivatives .
将来の方向性
The future directions of 1-Boc-4-(hydroxymethyl)pyrazole and its derivatives could involve further exploration of their synthesis methods and pharmacological properties . Given the wide range of pharmacological activities of pyrazole derivatives, there is potential for the development of new therapeutic agents .
作用機序
Target of Action
1-Boc-4-(hydroxymethyl)pyrazole is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway in which this compound is involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its use in the suzuki–miyaura coupling reaction suggests that it has a relatively stable and readily prepared nature . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition and transmetalation steps, resulting in the transfer of the organoboron reagent from boron to palladium .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability and environmental benignity of the organoboron reagents, including this compound, contribute to the broad application of this reaction .
生化学分析
Biochemical Properties
1-Boc-4-(hydroxymethyl)pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydroxymethyl group attached to the pyrazole ring allows it to form hydrogen bonds and participate in nucleophilic substitution reactions. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in biochemical pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to active sites of enzymes, inhibiting or activating their functions. For example, it can inhibit the activity of certain proteases by forming a covalent bond with the catalytic serine residue. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory retention in rodents. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and glutathione S-transferases. These interactions can lead to the formation of metabolites that are further processed by the liver and excreted from the body. The compound can also affect metabolic flux by altering the levels of key metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various organelles, including the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be phosphorylated or acetylated to enhance its binding affinity to certain proteins or DNA sequences. This localization is essential for the compound to effectively modulate cellular processes and biochemical reactions .
特性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-5,12H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPRBVVWJSJWBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

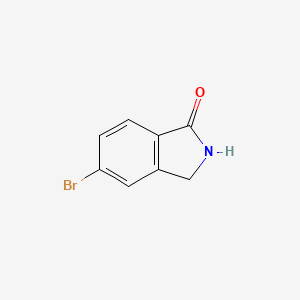

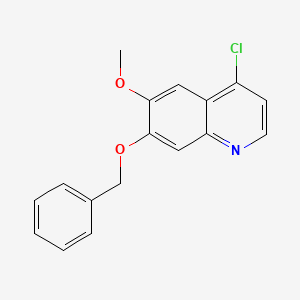

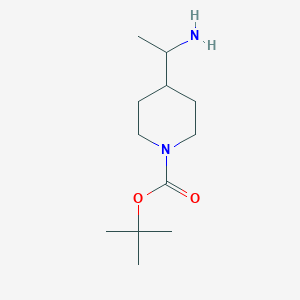


![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)
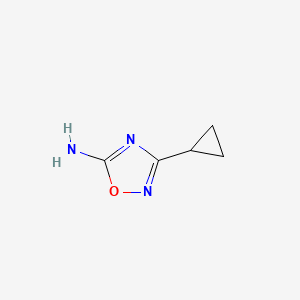
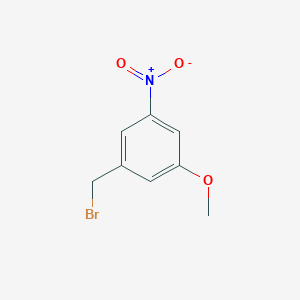

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

